

3,4,6-Trichlorocatechol: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 3,4,6-Trichlorocatechol

Cat. No.: B154911

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CAS Number: 32139-72-3

This technical guide provides an in-depth overview of **3,4,6-Trichlorocatechol**, a significant chlorinated aromatic compound. The document is intended for researchers, scientists, and professionals in drug development, offering detailed chemical data, experimental protocols, and insights into its biological interactions.

Chemical Data and Properties

3,4,6-Trichlorocatechol, with the molecular formula $C_6H_3Cl_3O_2$, is a trichlorinated derivative of catechol.^{[1][2]} Its chemical structure and properties are of considerable interest in toxicological and environmental research. A summary of its key chemical data is presented below.

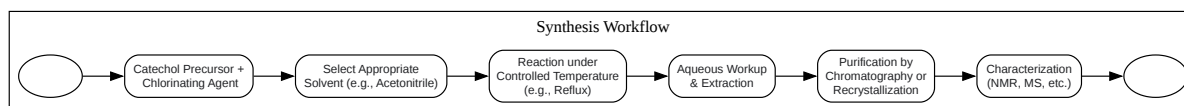
Property	Value	Reference
CAS Number	32139-72-3	[1]
Molecular Formula	C ₆ H ₃ Cl ₃ O ₂	[2]
Molecular Weight	213.45 g/mol	[1]
IUPAC Name	3,4,6-trichlorobenzene-1,2-diol	[3]
Synonyms	3,4,6-Trichloro-1,2-benzenediol	[1]
Physical State	Solid (presumed based on related compounds)	
Melting Point	Data not available for 3,4,6-Trichlorocatechol. For the related compound 2,4,6-Trichlorophenol: 69.5 °C. For 3,4,5-Trichlorophenol: 101 °C. For Tetrachlorocatechol: 193-195 °C.	[4][5]
Boiling Point	Data not available for 3,4,6-Trichlorocatechol. For the related compound 2,4,6-Trichlorophenol: 249 °C. For 3,4,5-Trichlorophenol: 275 °C.	[4][5]
Water Solubility	Poorly soluble in water (qualitative). Quantitative data for 3,4,6-Trichlorocatechol is not readily available. For the related compound 2,4,6-Trichlorophenol: 690 mg/L. For 1,2,3-Trichlorobenzene: 18 mg/L.	[6]
Solubility in Organic Solvents	Readily soluble in organic solvents such as acetone, ethanol, and chloroform.	

Experimental Protocols

Synthesis of Chlorinated Catechols

While a specific protocol for the synthesis of **3,4,6-Trichlorocatechol** is not detailed in the available literature, a general approach involves the chlorination of a suitable catechol precursor. One common method for the synthesis of chlorinated aromatic compounds is the use of chlorinating agents like 1-chloro-1,2-benziodoxol-3-one. The reaction typically proceeds via a radical mechanism.^[7]

General Experimental Workflow for Chlorination:



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Synthesis Workflow

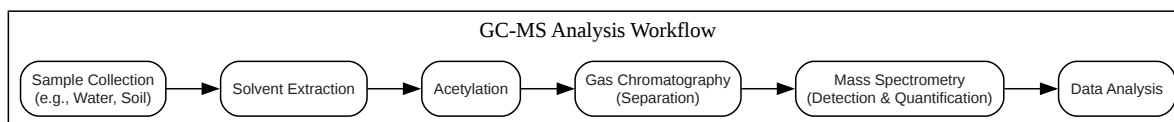
Analytical Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of **3,4,6-Trichlorocatechol** in various matrices can be effectively performed using Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS). This method offers high selectivity and sensitivity.

Sample Preparation and Analysis Workflow:

- **Extraction:** The analyte is extracted from the sample matrix (e.g., water, soil) using a suitable organic solvent.
- **Derivatization:** To improve volatility and chromatographic performance, the catechol hydroxyl groups are often derivatized, for example, by acetylation with acetic anhydride.

- GC-MS/MS Analysis: The derivatized extract is injected into the GC-MS/MS system for separation and detection.



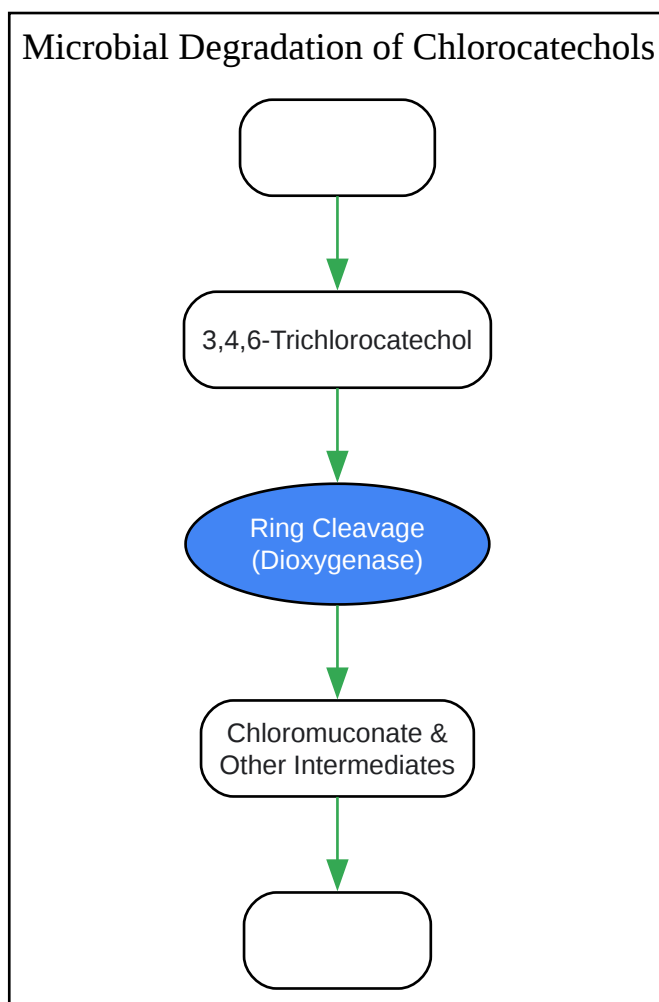
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Analytical Workflow

Biological Activity and Signaling Pathways

Microbial Degradation Pathway

Chlorinated catechols are key intermediates in the microbial degradation of various chloroaromatic pollutants. The aerobic degradation typically proceeds through ring cleavage catalyzed by dioxygenase enzymes. The pathway involves the conversion of chlorocatechols to intermediates that can enter the Krebs cycle.



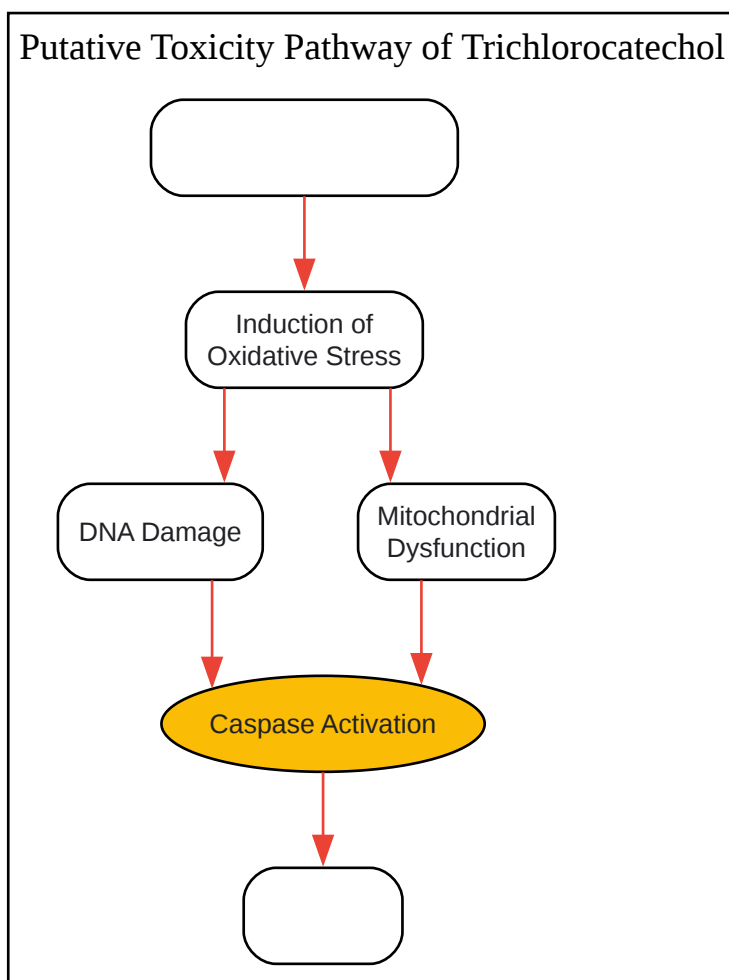
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Microbial Degradation

Toxicological Effects and Putative Signaling Pathways in Mammalian Cells

Chlorophenols, including trichlorocatechols, are known to exert toxic effects on mammalian cells. While the specific signaling pathways for **3,4,6-Trichlorocatechol** are not fully elucidated, the toxicity of related compounds suggests the involvement of several key cellular processes. At lower concentrations, some chlorophenols can promote cell proliferation, while at higher concentrations, they induce cytotoxicity and apoptosis.[8]

One of the proposed mechanisms of toxicity involves the induction of oxidative stress, leading to DNA damage and triggering apoptosis through mitochondria-mediated and cell death receptor-mediated pathways.



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Toxicity Pathway

Toxicological Data

Quantitative toxicological data for **3,4,6-Trichlorocatechol** is limited. However, data for related trichlorophenols can provide an indication of its potential toxicity. It is important to note that toxicity can vary significantly between isomers.

Compound	Test	Species	Route	Value	Reference
2,4,6-Trichlorophenol	LC50	Mouse Macrophage RAW264.7 cells	In vitro	$\geq 300 \mu\text{M}$	[8]
1,3,5-Trichlorobenzene	LD50	Mouse	Oral	3,350 mg/kg (male), 3,402 mg/kg (female)	[9]
2,3,4,6-Tetrachlorophenol	LD50	Rat	Dermal	468 mg/kg (male), 565 mg/kg (female)	[8]

Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population after a specified test duration. LC50 (Lethal Concentration, 50%) is the concentration of a chemical in air or water which causes the death of 50% of a group of test animals.

Conclusion

3,4,6-Trichlorocatechol is a compound of significant interest due to its role as an intermediate in the degradation of environmental pollutants and its potential toxicological effects. This guide provides a consolidated resource of its chemical properties, analytical methods, and biological activities. Further research is warranted to fully elucidate its specific physical properties, synthetic pathways, and the precise molecular mechanisms underlying its toxicity in mammalian systems. The provided experimental workflows and pathway diagrams offer a foundational understanding for researchers and professionals working with this and related compounds.

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